2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid
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Overview
Description
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves several steps. Typically, the synthetic route includes the modification of nucleosides to introduce the phosphono group and the O-methyl group at specific positions on the ribo-hexofuranosyl ring. The reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the compound.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair, which are crucial for the survival of rapidly dividing cancer cells .
Comparison with Similar Compounds
1-[6-Phosphono-2-O-methyl-beta-D-ribo-hexofuranosyl]uracil is unique among nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Cladribine: Known for its use in treating hairy cell leukemia.
Clofarabine: Used in pediatric patients with relapsed or refractory acute lymphoblastic leukemia.
These compounds share similar mechanisms of action but differ in their specific chemical modifications and clinical applications .
Properties
Molecular Formula |
C11H17N2O8P |
---|---|
Molecular Weight |
336.23 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H17N2O8P/c1-20-9-8(15)6(3-5-22(17,18)19)21-10(9)13-4-2-7(14)12-11(13)16/h2,4,6,8-10,15H,3,5H2,1H3,(H,12,14,16)(H2,17,18,19)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
XMTQDCPOXBNCIJ-PEBGCTIMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CCP(=O)(O)O)O |
Origin of Product |
United States |
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